REACTION_CXSMILES
|
[CH3:1][C:2]12[C:9](=O)[C:6]([CH3:11])([CH2:7][CH2:8]1)[CH2:5][CH2:4][CH2:3]2.S(O)(O)(=O)=O.[NH2:17][OH:18].C([O-])(=O)C.[Na+]>O>[CH3:1][C:2]12[C:9](=[N:17][OH:18])[C:6]([CH3:11])([CH2:7][CH2:8]1)[CH2:5][CH2:4][CH2:3]2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
91.2 g
|
Type
|
reactant
|
Smiles
|
CC12CCCC(CC1)(C2=O)C
|
Name
|
|
Quantity
|
78.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NO
|
Name
|
|
Quantity
|
54.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
135 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
This was stirred for 1 h at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 60° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
sodium extracted with ether
|
Type
|
WASH
|
Details
|
by washing with a saturated solution of chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC12CCCC(CC1)(C2=NO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |